(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione
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Overview
Description
The compound (2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione is a complex organic molecule with multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, ether linkages, and a dimethylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core structure and the subsequent addition of various functional groups. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the cyclopentadecane ring system, which can be achieved through cyclization reactions.
Functional Group Addition: The hydroxyl, ether, and dimethylamino groups are introduced through a series of reactions, such as nucleophilic substitution, oxidation, and reduction.
Stereocenter Configuration: The stereochemistry of the compound is controlled through the use of chiral catalysts and reagents to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone and aldehyde groups can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- (2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound identified as (2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione is a complex organic molecule with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and ether linkages that contribute to its biological activity. It has a molecular weight of approximately 963.2 g/mol and possesses a complex stereochemistry that may influence its interaction with biological targets .
Biological Activity
1. Anticancer Properties
Research indicates that the compound exhibits anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action: The compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Case Study: In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines compared to controls .
2. Anti-inflammatory Effects
The presence of hydroxyl groups suggests potential anti-inflammatory properties:
- Mechanism: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings: Animal models have shown decreased levels of inflammatory markers following administration of the compound .
3. Neuroprotective Activity
Preliminary studies suggest neuroprotective effects:
- Mechanism: The dimethylamino group may enhance blood-brain barrier permeability and facilitate neuroprotection against oxidative stress.
- Research Findings: Animal studies indicated improved cognitive function and reduced neurodegeneration in treated subjects.
Pharmacokinetics
The pharmacokinetic profile of the compound remains under investigation. However:
- Absorption: The presence of multiple hydroxyl groups may enhance solubility and absorption in biological systems.
- Metabolism: Initial studies suggest hepatic metabolism with potential for active metabolites contributing to its biological effects .
Toxicity and Safety Profile
The safety profile is critical for therapeutic applications:
Properties
Molecular Formula |
C37H68N2O13 |
---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,46)29(41)22(6)38-32(43)18(2)16-35(8,45)31(52-34-27(40)24(39(11)12)15-19(3)48-34)20(4)28(21(5)33(44)50-25)51-26-17-36(9,47-13)30(42)23(7)49-26/h18-31,34,40-42,45-46H,14-17H2,1-13H3,(H,38,43)/t18-,19?,20+,21+,22+,23?,24?,25-,26?,27?,28+,29+,30?,31-,34?,35+,36?,37?/m0/s1 |
InChI Key |
UXDNUPFGRUGPKK-PXZJHEMWSA-N |
Isomeric SMILES |
CC[C@H]1C([C@@H]([C@H](NC(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(NC(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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